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Compound of Interest

Compound Name: Diphenylacetic Acid

Cat. No.: B15547606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for diphenylacetic
acid, a compound of interest in various research and development sectors. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed

experimental protocols for acquiring this data are provided, along with a workflow diagram for

spectroscopic analysis.

Spectroscopic Data
The spectroscopic data presented below has been compiled from various spectral databases

and literature sources, providing a comprehensive overview of the characteristic signals of

diphenylacetic acid.

The ¹H NMR spectrum of diphenylacetic acid is characterized by signals in the aromatic and

aliphatic regions, corresponding to the phenyl and methine protons, respectively. The acidic

proton of the carboxylic acid group is also observed, typically as a broad singlet at a downfield

chemical shift.

Table 1: ¹H NMR Spectroscopic Data for Diphenylacetic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 Broad Singlet 1H -COOH

7.25 - 7.35 Multiplet 10H Aromatic (C₆H₅)₂

5.047 Singlet 1H -CH-

Solvent: CDCl₃,

Reference: TMS (0

ppm)[1]

The ¹³C NMR spectrum of diphenylacetic acid displays signals for the carbonyl carbon, the

methine carbon, and the aromatic carbons. The two phenyl groups give rise to distinct signals

for the ipso, ortho, meta, and para carbons.

Table 2: ¹³C NMR Spectroscopic Data for Diphenylacetic Acid

Chemical Shift (δ) ppm Assignment

178.67 C=O

137.83 C (ipso)

128.66 C (ortho/meta)

127.51 C (para/meta)

56.95 -CH-

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

The IR spectrum of diphenylacetic acid is dominated by the characteristic absorptions of the

carboxylic acid functional group and the aromatic rings.

Table 3: FT-IR Spectroscopic Data for Diphenylacetic Acid
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Wavenumber (cm⁻¹) Intensity
Assignment (Vibrational
Mode)

3300-2500 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

3100-3000 Medium C-H stretch (Aromatic)

~1700 Strong C=O stretch (Carboxylic acid)

1600-1450 Medium-Strong C=C stretch (Aromatic ring)

~1400 Medium
C-O stretch / O-H bend

(Carboxylic acid)

750-700 Strong
C-H out-of-plane bend

(Aromatic)

The mass spectrum of diphenylacetic acid obtained by electron ionization (EI) shows a

distinct fragmentation pattern, which is useful for its identification.

Table 4: Mass Spectrometry Data (EI-MS) for Diphenylacetic Acid

m/z Relative Intensity (%) Assignment (Fragment)

212 29.07 [M]⁺ (Molecular Ion)

167 99.99 [M - COOH]⁺

165 27.95 [C₁₃H₉]⁺

152 13.38 [C₁₂H₈]⁺

Ionization Method: Electron

Ionization (EI)[2]

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.
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Sample Preparation:

Weigh approximately 10-20 mg of diphenylacetic acid into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32.

Acquisition Time: ~4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 14 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on concentration.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and the CDCl₃

solvent peak at 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for

several hours and allow it to cool in a desiccator.

In an agate mortar, grind 1-2 mg of diphenylacetic acid to a very fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix

with the sample.

Transfer the mixture to a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a

transparent or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared Spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum should be collected using an empty sample holder or a

pure KBr pellet.

Data Acquisition:

Place the KBr pellet containing the sample in the spectrometer's sample holder.
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Acquire the spectrum. The final spectrum is presented as transmittance or absorbance

versus wavenumber.

Sample Introduction:

For a solid sample like diphenylacetic acid, a direct insertion probe or a gas chromatograph

(GC) inlet can be used.

If using a direct insertion probe, a small amount of the solid sample is placed in a capillary

tube at the end of the probe.

If using a GC inlet, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or

methanol) and then injected into the GC.

Instrument Parameters:

Ionization Method: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Source Temperature: 200-250 °C.

Data Acquisition and Analysis:

The sample is introduced into the ion source, where it is vaporized and ionized.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio.

A detector records the abundance of each ion, generating a mass spectrum. The data is then

analyzed to identify the molecular ion and the major fragment ions.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a known compound like diphenylacetic acid.

Spectroscopic Analysis Workflow for Diphenylacetic Acid

Sample Reception
(Diphenylacetic Acid)

Sample Preparation

NMR Analysis IR Analysis MS Analysis

1H & 13C Spectra IR Spectrum Mass Spectrum

Data Interpretation
& Structure Confirmation

Final Report

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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